

N6-(2-Phenylethyl)adenosine: A Comparative Selectivity Profile Against Common Adenosine Agonists

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Compound of Interest

Compound Name: N6-(2-Phenylethyl)adenosine

Cat. No.: B15572274

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For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of adenosine receptor agonists is paramount for targeted therapeutic design. This guide provides an objective comparison of **N6-(2-Phenylethyl)adenosine** (PHEA) against a panel of widely used adenosine agonists, supported by experimental data on their binding affinities at the four adenosine receptor subtypes: A₁, A_{2a}, A_{2o}, and A₃.

N6-(2-Phenylethyl)adenosine, a derivative of adenosine, has demonstrated significant potency at various adenosine receptors. Its selectivity profile, when juxtaposed with other common agonists such as NECA, CGS-21680, IB-MECA, and CCPA, reveals a unique interaction pattern that can be leveraged for specific research applications.

Comparative Selectivity Profile

The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of PHEA and other key adenosine agonists at human adenosine receptor subtypes. This quantitative data allows for a direct comparison of their selectivity.



Compound	Aı Ki (nM)	A2a Ki/IC50 (nM)	A ₂₀ Ki/EC ₅₀ (nM)	Аз Ki (nM)
N6-(2- Phenylethyl)aden osine (PHEA)	30.1[1]	2250 (IC50)[1]	No data available	0.63[1]
NECA	14	20	2400 (EC ₅₀)	6.2
CGS-21680	290[2]	27[2]	67[2]	88800[2]
IB-MECA	54[3]	56[3]	No data available	1.1[3]
ССРА	~0.4 (rat)	>1000	No data available	35 (antagonist Ki)

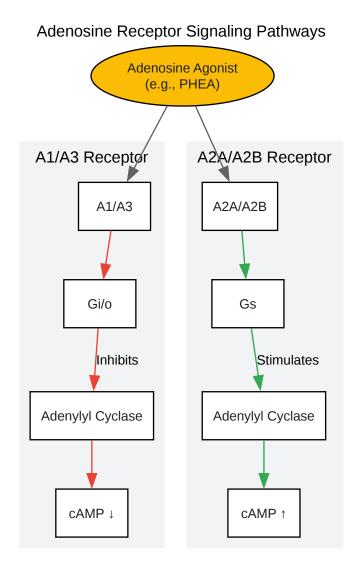
Note: Data is for human receptors unless otherwise specified. Ki values represent binding affinity, while EC₅₀/IC₅₀ values represent functional potency. Lower values indicate higher affinity/potency.

From the data, PHEA emerges as a highly potent agonist at the A_3 receptor and a moderately potent agonist at the A_1 receptor, with significantly lower affinity for the A_{2a} receptor. The lack of available data for its A_{2o} receptor activity highlights an area for further investigation. In contrast, NECA is a non-selective agonist with high affinity across A_1 , A_{2a} , and A_3 receptors. CGS-21680 is a well-established A_{2a} -selective agonist. IB-MECA demonstrates marked selectivity for the A_3 receptor. CCPA is a highly potent and selective A_1 receptor agonist, which notably acts as an antagonist at the A_3 receptor.

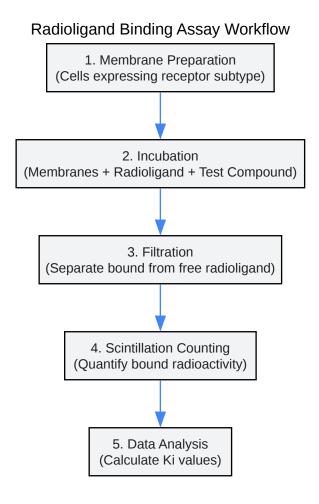
Visualizing Adenosine Receptor Signaling

The activation of adenosine receptors initiates distinct intracellular signaling cascades. A₁ and A₃ receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (camp) levels. Conversely, A_{2a} and A_{2o} receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

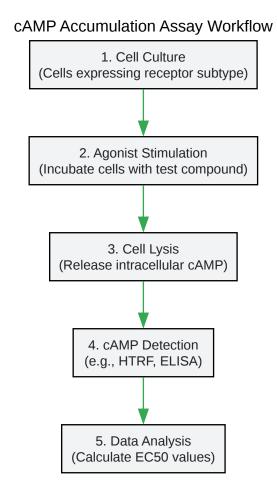












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